molecular formula C16H16ClNO B14679908 2-(alpha-Amino-p-chlorobenzyl)-1-indanol CAS No. 27250-24-4

2-(alpha-Amino-p-chlorobenzyl)-1-indanol

Cat. No.: B14679908
CAS No.: 27250-24-4
M. Wt: 273.75 g/mol
InChI Key: WCKAGTONKQFNQE-UHFFFAOYSA-N
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Description

2-(alpha-Amino-p-chlorobenzyl)-1-indanol is a chiral amino-indanol derivative of significant interest in organic and medicinal chemistry research. Its structure, featuring a rigid indane skeleton with amino and hydroxyl groups in a well-defined spatial orientation, makes it a valuable precursor for developing asymmetric catalysts and ligands. For instance, similar cis-1-amino-2-indanol structures are key components in privileged ligand classes like BOX and PyBOX, which are widely used in enantioselective synthesis . The p-chlorobenzyl substituent on the amino group may influence the compound's electronic properties and steric profile, potentially tuning the efficacy of catalysts derived from it. In pharmacological research, structurally related compounds featuring amino-derivatives with p-chlorophenyl groups have been reported to exhibit promising biological activities. Some analogues have demonstrated effects such as abolishing aggressiveness in isolated animal models, while others have shown anti-inflammatory properties . The core 1-amino-2-indanol structure is also a known building block in pharmaceuticals, most notably as the central scaffold in the HIV protease inhibitor Indinavir (Crixivan®) . This highlights the potential of this compound as a versatile scaffold for the design and synthesis of novel bioactive molecules. Researchers can leverage this compound to explore new chemical space in catalysis and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

27250-24-4

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

2-[amino-(4-chlorophenyl)methyl]-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C16H16ClNO/c17-12-7-5-10(6-8-12)15(18)14-9-11-3-1-2-4-13(11)16(14)19/h1-8,14-16,19H,9,18H2

InChI Key

WCKAGTONKQFNQE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)C(C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Preparation Methods

Indanone-Based Synthetic Routes

A fundamental approach begins with the synthesis of indanone derivatives, which serve as versatile intermediates. The preparation of the indanol core structure can be accomplished through several established methods, including cyclization of arylpropionic acids. Price and Lewis demonstrated the cyclization of hydrocinnamic acid to form unsubstituted 1-indanone in 27% yield using 20% sulfuric acid at 140°C. Improved yields of 76% were later achieved through the cyclization of 3-(2-bromophenyl)propionic acid conducted at -100°C in the presence of n-butyllithium.

For substituted indanones, the cyclization of 3-arylpropionic acids catalyzed by terbium triflate (Tb(OTf)₃) at 250°C produces substituted 1-indanones in yields of up to 74%. This approach is particularly valuable for creating indanones with substituents on the aromatic ring, which could subsequently be transformed into the desired this compound.

A versatile method involves the cyclization of both arylpropionic and 3-arylacrylic acids in the presence of polyphosphoric and sulfuric acids, providing 1-indanones in excellent yields ranging from 60-90%. This approach offers considerable flexibility in terms of substrate scope and functional group compatibility.

Chloro-Substituted Indanol Precursors

For the preparation of chloro-substituted indanones specifically relevant to our target compound, specialized methodologies have been developed. A notable synthetic approach for 5-chloro-1-indanone employs 3,4'-dichloropropiophenone as the starting material. This method utilizes an aprotic acid catalyst (such as aluminum trichloride) and a phase transfer catalyst, with the reaction conducted at elevated temperatures of 150-180°C for 2-5 hours.

The process includes the following key steps:

  • Weighing 3,4'-dichloropropiophenone and an aprotic acid catalyst
  • Heating the mixture to 80-100°C to achieve a molten state
  • Adding a phase transfer catalyst and heating to 150-180°C
  • Cooling the reaction mixture to 70-80°C and transferring to cold water (0-5°C)
  • Isolation and purification of the product

This method has demonstrated substantial improvement over traditional Friedel-Crafts alkylation approaches, yielding 5-chloro-1-indanone with up to 85.1% yield and 99.4% purity. Such chloro-substituted intermediates could serve as valuable building blocks in the synthesis of this compound.

Aminoindanol Approaches

A promising strategy for the synthesis of this compound involves utilizing aminoindanol derivatives as key intermediates. The preparation of cis-1-aminoindan-2-ol, which shares structural features with our target compound, has been well-documented in the literature.

One classical approach reported by Lutz and Wayland in 1951 begins with trans-2-bromoindan-1-ol, which is treated with excess ammonia to form trans-1-aminoindan-2-ol, presumably via an indene oxide intermediate. The trans-aminoindanol is subsequently transformed to the corresponding amide, followed by conversion to a cis-oxazoline intermediate using thionyl chloride. Acidic hydrolysis of this oxazoline furnishes racemic cis-1-aminoindan-2-ol.

Stereoselective Synthesis Methodologies

Epoxidation-Amination Sequence

Cascade Cyclization Approaches

One-Pot Transformation Strategies

The development of one-pot transformation strategies represents an important direction for efficient synthesis of complex molecules like this compound. A one-step synthesis of 1-indanones through niobium pentachloride (NbCl₅)-induced Friedel-Crafts reactions has been described by Barbosa and colleagues. This approach utilizes 3,3-dimethylacrylic acid, aromatic substrates, and NbCl₅ as a catalyst to obtain 1-indanone derivatives in yields of up to 78%.

Analytical Methods for Characterization

Chromatographic and Spectroscopic Techniques

The characterization of this compound and its synthetic intermediates requires robust analytical methodologies. High-performance liquid chromatography (HPLC) has been extensively employed for monitoring reactions and determining enantiomeric excess in the synthesis of related compounds.

For the determination of optical purity, polarimetry has proven valuable. For example, cis-(1S,2R)-1-amino-2-indanol has been characterized with a specific rotation [α]D25 = -65° (c=1.0, CHCl3).

Table 4: Analytical techniques for characterization of aminoindanol derivatives

Analytical Technique Application Key Parameters Detection Limits Reference
HPLC Enantiomeric excess determination Not specified Not specified
HPLC Reaction monitoring Area normalization 0.1% residual starting material
Polarimetry Optical purity determination [α]D25 = -65° (c=1.0, CHCl3) for cis-(1S,2R)-1-amino-2-indanol Not specified

Chemical Reactions Analysis

Types of Reactions

2-(alpha-Amino-p-chlorobenzyl)-1-indanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The amino and chlorobenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(alpha-Amino-p-chlorobenzyl)-1-indanol is a chemical compound belonging to the indanol class, characterized by an indane structure with an amino group and a p-chlorobenzyl substituent. The compound has a chiral center, contributing to its potential biological activity. Indanols are known for their diverse pharmacological properties, making them significant in medicinal chemistry. The p-chlorobenzyl group enhances the lipophilicity and potentially the biological activity of the compound, allowing for interactions with various biological targets.

Applications of this compound

This compound and its derivatives have applications across various fields:

  • Medicinal Chemistry Indanols are significant in medicinal chemistry due to their diverse pharmacological properties.
  • Pharmacology This compound exhibits biological activities, particularly in pharmacology.
  • Synthesis of analogs It is crucial for synthesizing analogs that may exhibit improved pharmacological properties.

Biological Activities

This compound exhibits notable biological activities, particularly in pharmacology. Compounds of this class have been reported to possess:

  • Antimicrobial properties
  • CNS (Central Nervous System) effects
  • Potential anticancer properties
  • Enhanced lipophilicity

These activities highlight the therapeutic potential of this compound and its derivatives.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets:

  • Efficacy and safety profile determination.
  • Essential for determining the efficacy and safety profile of this compound in clinical settings.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
2-(alpha-Amino-benzyl)-1-indanolBenzyl instead of p-chlorobenzylAntimicrobial, CNS effects
2-(alpha-Amino-phenethyl)-1-indanolPhenethyl groupPotential anticancer properties
3-(alpha-Amino-p-fluorobenzyl)-1-indanolp-Fluorobenzyl substituentEnhanced lipophilicity

Mechanism of Action

The mechanism of action of 2-(alpha-Amino-p-chlorobenzyl)-1-indanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Indanol

1-Indanol (C₉H₁₀O) shares the indane backbone with the target compound but lacks the p-chlorobenzylamine group. Key distinctions include:

  • Chromatographic Behavior: 1-Indanol exhibits strong retention on TPP columns due to π–π interactions between its aromatic ring and the stationary phase, contrasting with linear alcohols like n-decanol .
  • Conformational Stability: 1-Indanol adopts an equatorial (eq) conformation in low-polarity environments, stabilized by intramolecular interactions between the hydroxyl group and the aromatic ring. This preference is absent in simpler alcohols like 1-propanol or cyclopentanol .
  • Enzymatic Reactivity: DNT dioxygenase converts indan to 1-indanol, unlike its inability to oxidize indan to 1,2-dihydroxyindan, a reaction catalyzed by naphthalene dioxygenase (NDO) .

Cyclopentanol

Cyclopentanol (C₅H₁₀O) shares a cyclic alcohol structure but lacks aromaticity. Differences include:

  • Hydrogen Bonding: Cyclopentanol’s axial conformation is energetically favored, unlike 1-indanol’s equatorial dominance, attributed to the latter’s aromatic ring influencing stereoelectronic effects .
  • OH Stretching Frequency: Cyclopentanol’s OH absorption at 3650 cm⁻¹ (axial) aligns with 1-indanol’s axial form (3650 cm⁻¹), but the equatorial 1-indanol absorbs at 3627 cm⁻¹ due to ring interactions .

1-Phenylethanol

1-Phenylethanol (C₈H₁₀O) has a benzyl alcohol structure but differs in hydroxyl positioning:

  • Conformational Flexibility: The terminal methyl group in 1-phenylethanol disrupts planarity with the aromatic ring, reducing direct π–π interactions compared to 1-indanol .

Key Data Tables

Table 1: Physicochemical Properties of 1-Indanol and Analogs

Compound Molecular Formula Key Feature OH Stretching (cm⁻¹) Preferred Conformation
2-(α-Amino-p-chlorobenzyl)-1-indanol C₁₆H₁₅ClNO Chiral p-chlorobenzylamine substituent Not reported Likely equatorial
1-Indanol C₉H₁₀O Aromatic indane backbone 3650 (axial), 3627 (eq) Equatorial
Cyclopentanol C₅H₁₀O Aliphatic cyclic alcohol 3650 Axial
1-Phenylethanol C₈H₁₀O Benzyl alcohol 3649 Equatorial-like

Table 2: Enzymatic Reactivity Comparison

Enzyme Substrate Product(s) Selectivity Notes
DNT Dioxygenase Indan 1-Indanol + trace indene No 1,2-dihydroxyindan detected
NDO Indan 1,2-Dihydroxyindan Higher oxidation capability
Mn(III)-Salen (±)-1-Indanol 1-Indanone + (S)-1-indanol 88% ee (enantiomeric excess)

Research Findings and Implications

  • Chromatographic Separation: The TPP stationary phase resolves 1-indanol from nerol and n-decanol via π–π stacking, a property exploitable for purifying aromatic alcohols .
  • Conformational Influence: The equatorial preference in 1-indanol (vs. axial in cyclopentanol) suggests aromatic rings modulate stereoelectronic effects, impacting drug design for rigid scaffolds .
  • Catalytic Specificity : The inability of DNT dioxygenase to produce dihydroxyindan highlights substrate-specific limitations compared to NDO, informing biocatalyst engineering .

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